10-Chloroanthracene-9-methanol
Description
10-Chloroanthracene-9-methanol (CAS: 19996-02-2) is a heterocyclic organic compound with the molecular formula C₁₅H₁₁ClO and a molecular weight of 242.707 g/mol . It is structurally characterized by a chloro substituent at the 10-position and a hydroxymethyl (-CH₂OH) group at the 9-position of the anthracene backbone.
Properties
CAS No. |
19996-02-2 |
|---|---|
Molecular Formula |
C15H11ClO |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
(10-chloroanthracen-9-yl)methanol |
InChI |
InChI=1S/C15H11ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8,17H,9H2 |
InChI Key |
ABDVUIRYSXXVKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CO |
Other CAS No. |
19996-02-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Polarity and Solubility
- The hydroxymethyl (-CH₂OH) group in this compound enhances polarity compared to non-oxygenated analogs like 9-(Chloromethyl)anthracene. This increases solubility in polar solvents (e.g., ethyl acetate) .
- Chlorine substituents reduce solubility in aqueous media but improve stability against oxidation. For example, 9-Chloro-10-chloromethylanthracene exhibits lower water solubility than 9-Anthracenemethanol .
Reactivity
- The -CH₂OH group in this compound allows for esterification or etherification reactions, similar to 9-Anthracenemethanol .
- Chloromethyl (-CH₂Cl) groups, as in 9-(Chloromethyl)anthracene, are highly reactive in nucleophilic substitutions, making them useful for synthesizing polymerizable derivatives .
Thermal and Spectral Properties
- Chlorinated derivatives generally exhibit higher melting points due to increased molecular symmetry.
- IR spectra of anthracene methanol derivatives show characteristic O-H stretches (~3086 cm⁻¹ for -CH₂OH) and C-Cl vibrations (~750 cm⁻¹) .
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